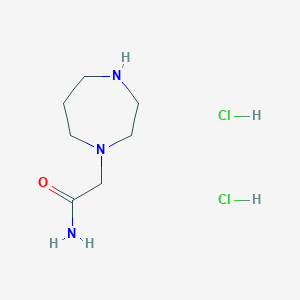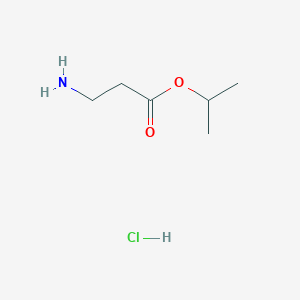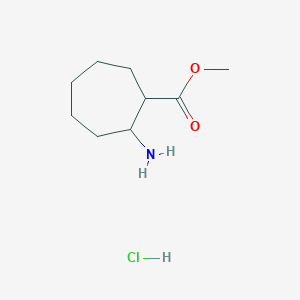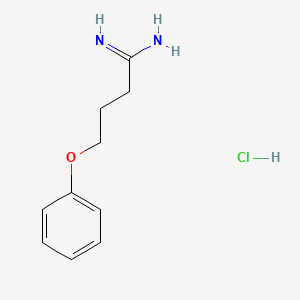
2-(1,4-Diazepan-1-yl)acetamide dihydrochloride
Übersicht
Beschreibung
“2-(1,4-Diazepan-1-yl)acetamide dihydrochloride” is a chemical compound with the CAS Number: 1171720-80-1 . It has a molecular weight of 230.14 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2-(1,4-Diazepan-1-yl)acetamide dihydrochloride” is1S/C7H15N3O.2ClH/c8-7(11)6-10-4-1-2-9-3-5-10;;/h9H,1-6H2,(H2,8,11);2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“2-(1,4-Diazepan-1-yl)acetamide dihydrochloride” is a powder at room temperature . It has a molecular weight of 230.14 . The InChI code representing its molecular structure is1S/C7H15N3O.2ClH/c8-7(11)6-10-4-1-2-9-3-5-10;;/h9H,1-6H2,(H2,8,11);2*1H .
Wissenschaftliche Forschungsanwendungen
Inotropic Activity
A significant application of 2-(1,4-Diazepan-1-yl)acetamide dihydrochloride and its derivatives is in the field of cardiology, particularly as positive inotropic agents. Studies have shown that certain derivatives, such as 2‐(4‐(4‐(2‐chlorobenzyloxy)‐3‐methoxybenzyl)‐1,4‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐methyl‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamide, exhibit increased stroke volume in rabbit heart preparations, suggesting their potential in treating heart failure (Li et al., 2008). Another study synthesized and evaluated similar compounds, with some showing more potent activity compared to the standard drug, milrinone (Ye et al., 2011).
Development of Novel Pharmaceuticals
The compound and its variants have been explored for the synthesis of various novel pharmaceuticals. For example, asymmetric synthesis of derivatives led to functionalized piperazines and 1,4-diazepanes, which have potential applications in drug development (Dekeukeleire et al., 2012). Similarly, another study synthesized diazepane–acetamide derivatives as selective inhibitors for 11β-hydroxysteroid dehydrogenase type 1, showcasing their therapeutic potential in metabolic syndrome (Odermatt, 2009).
Analytical Chemistry and Pharmacology
The compound has been used in analytical chemistry and structure-activity relationship studies. For instance, thin-layer chromatographic data of derivatives with H1-antihistamine activity were analyzed, providing insights into predicting pharmacological activity (Brzezińska et al., 2003). Also, the synthesis and pharmacological investigation of thiazolidin‐4‐one derivatives as anticonvulsants highlighted their neurological applications (Senthilraja & Alagarsamy, 2012).
Antimicrobial and Antioxidant Agents
There has been exploration in synthesizing benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties from 2-(1,4-Diazepan-1-yl)acetamide dihydrochloride, demonstrating potent antimicrobial and antioxidant properties (Naraboli & Biradar, 2017).
Neuropharmacology
Compounds derived from 2-(1,4-Diazepan-1-yl)acetamide dihydrochloride have been assessed for their neuropharmacological effects. For example, a study investigated N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides as CNS agents, showing potential as anxiolytic and skeletal muscle relaxant agents (Verma et al., 2017).
Eigenschaften
IUPAC Name |
2-(1,4-diazepan-1-yl)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c8-7(11)6-10-4-1-2-9-3-5-10;;/h9H,1-6H2,(H2,8,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUOXVCMCOMVBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Diazepan-1-yl)acetamide dihydrochloride | |
CAS RN |
1171720-80-1 | |
| Record name | 2-(1,4-diazepan-1-yl)acetamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid](/img/structure/B1416716.png)
![Ethyl[(2-nitrophenyl)methyl]amine hydrochloride](/img/structure/B1416717.png)

![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline hydrochloride](/img/structure/B1416719.png)








